molecular formula C19H22N4O3S2 B11111074 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11111074
M. Wt: 418.5 g/mol
InChI Key: KOPBXLFELLVUPP-KAMYIIQDSA-N
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Description

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O3S2/c1-4-12(2)23-18(25)14(28-19(23)27)11-13-16(20-8-10-26-3)21-15-7-5-6-9-22(15)17(13)24/h5-7,9,11-12,20H,4,8,10H2,1-3H3/b14-11-

InChI Key

KOPBXLFELLVUPP-KAMYIIQDSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure, which includes a thiazolidine ring and a pyrimidine moiety. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Features

The compound's molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 368.48 g/mol. Its structure includes:

  • Thiazolidine Ring : Known for diverse biological activities, including insulin sensitization.
  • Pyrimidine Moiety : Commonly associated with anticancer properties.
  • Amine Group : Enhances interactions with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin, suggesting enhanced efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound 4d0.0107 - 0.02140.0214 - 0.0402Various Bacteria
Compound 80.004 - 0.030.008 - 0.06E. cloacae
Compound 150.004 - 0.06Not specifiedFungal Pathogens

Anticancer Activity

The pyrimidine component of the compound is noteworthy for its potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to established anticancer agents like 5-Fluorouracil suggests that this compound may also possess cytotoxic effects.

While detailed mechanisms specific to this compound remain under investigation, general mechanisms observed in related compounds include:

  • Inhibition of DNA Synthesis : Compounds with pyrimidine structures often interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study involving various thiazolidinone derivatives found that certain compounds exhibited MIC values as low as 0.004mg mL0.004\,\text{mg mL}, outperforming standard antibiotics .
  • Cytotoxicity Assessment : Another investigation highlighted the cytotoxic potential of thiazolidinone derivatives against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the thiazolidine ring can significantly affect biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

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